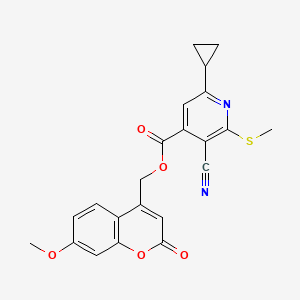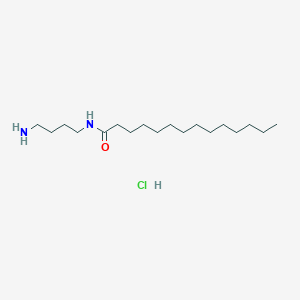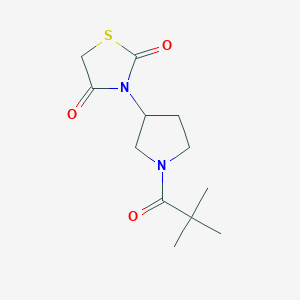
N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as EPPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPA is a small molecule that belongs to the class of pyrimidine derivatives and has a molecular weight of 404.48 g/mol.
作用機序
The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and ion channels. EPPA has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. EPPA has also been found to modulate the activity of ion channels such as the voltage-gated sodium channel (Nav) and the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
EPPA has been found to have various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, modulating ion channel activity, and regulating gene expression. EPPA has also been found to have anti-inflammatory and analgesic effects, which could have potential applications in the treatment of inflammatory and pain-related disorders.
実験室実験の利点と制限
EPPA has several advantages for lab experiments such as its simple and efficient synthesis method, its high purity, and its potential applications in drug discovery and development. However, there are also limitations to using EPPA in lab experiments such as its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of EPPA such as exploring its potential applications in the treatment of cancer, neurological disorders, and inflammatory and pain-related disorders. Further research is also needed to fully understand the mechanism of action of EPPA and to optimize its pharmacological properties for clinical use. Additionally, the synthesis of EPPA analogs could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成法
EPPA can be synthesized using a simple and efficient method that involves the reaction of 4-ethoxyaniline with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol in the presence of acetic anhydride and pyridine. The resulting product is then acetylated with acetic anhydride to form N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide. The purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
EPPA has shown promising results in various scientific research applications such as drug discovery and development, cancer research, and neuroscience. EPPA has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. EPPA has also been found to modulate the activity of ion channels in the brain, which could have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-25-16-8-6-15(7-9-16)21-17(24)13-26-18-12-14(2)20-19(22-18)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNFVWJRWNWTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2899500.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2899503.png)
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride](/img/structure/B2899505.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2899506.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic Acid](/img/structure/B2899512.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)




![Ethyl 4-(2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2899522.png)